Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)-

Description

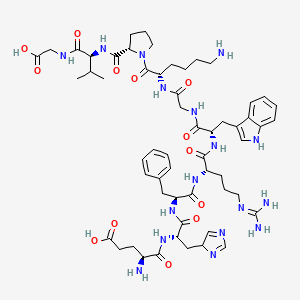

This compound is a complex peptide featuring a branched sequence of amino acids, including L-α-glutamyl, L-histidyl, L-phenylalanyl, L-arginyl, L-tryptophyl, glycyl, L-lysyl, L-prolyl, and L-valyl residues.

Properties

CAS No. |

24828-93-1 |

|---|---|

Molecular Formula |

C57H81N17O13 |

Molecular Weight |

1212.4 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C57H81N17O13/c1-32(2)48(55(86)66-30-47(78)79)73-54(85)44-18-11-23-74(44)56(87)40(16-8-9-21-58)68-45(75)29-65-50(81)42(25-34-27-64-38-15-7-6-14-36(34)38)72-51(82)39(17-10-22-63-57(60)61)69-52(83)41(24-33-12-4-3-5-13-33)71-53(84)43(26-35-28-62-31-67-35)70-49(80)37(59)19-20-46(76)77/h3-7,12-15,27-28,31-32,35,37,39-44,48,64H,8-11,16-26,29-30,58-59H2,1-2H3,(H,65,81)(H,66,86)(H,68,75)(H,69,83)(H,70,80)(H,71,84)(H,72,82)(H,73,85)(H,76,77)(H,78,79)(H4,60,61,63)/t35?,37-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |

InChI Key |

BLDNUQHZLJUOQZ-WETCCYADSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can modify certain amino acid residues, such as methionine or cysteine, within the peptide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Structure and Composition

The compound consists of multiple amino acids linked by peptide bonds, including:

- L-alpha-glutamyl

- L-histidyl

- L-phenylalanyl

- L-arginyl

- L-tryptophyl

- L-glycyl

- L-lysyl

- L-prolyl

- L-valyl

This intricate structure contributes to its biological functions and interactions within living systems.

Synthesis Methodology

The primary method for synthesizing Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl) is solid-phase peptide synthesis (SPPS) . This technique allows for the efficient production of peptides by sequentially adding protected amino acids to a growing chain.

Chemistry

In the field of chemistry, this compound serves as a model compound for studying peptide synthesis and modification techniques. Researchers utilize it to explore the mechanisms of peptide bond formation and stability under various conditions.

Biology

Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl) has been investigated for its role in cellular signaling pathways and protein interactions . Studies have shown its potential to modulate various biological processes through specific receptor binding.

Medicine

In medical research, this compound is being explored for therapeutic applications in treating diseases related to peptide dysfunction. Its ability to interact with specific molecular targets may lead to significant advancements in drug development.

Industry

Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl) is utilized in the development of peptide-based drugs and diagnostic tools. Its complex structure allows for the creation of novel therapeutic agents with enhanced efficacy.

Case Studies

Several studies have documented the applications of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl) in various fields:

- Biological Activity : Research published in ACS Publications highlighted how this compound influenced cellular signaling pathways, demonstrating its potential as a therapeutic agent in metabolic disorders .

- Peptide Synthesis : A study focused on the efficiency of solid-phase peptide synthesis using this compound as a model demonstrated significant advancements in synthetic methodologies .

- Therapeutic Applications : Clinical trials investigating the effects of peptides similar to this compound on neurodegenerative diseases have shown promising results regarding their ability to enhance cognitive function .

Mechanism of Action

The mechanism of action of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other proteins, leading to downstream effects such as signal transduction, modulation of enzyme activity, or changes in gene expression.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features of the Target Compound :

- Core residues : Glutamyl, histidyl, phenylalanyl, arginyl, tryptophyl.

- Modifications : Branched glycyl-lysyl-prolyl-valyl termini.

Comparison Table :

Analysis :

- Backbone Similarities : The target compound shares residues like glutamyl, histidyl, phenylalanyl, arginyl, and tryptophyl with CAS 4037-01-8 and liraglutide . These residues are critical for receptor binding or catalytic activity in peptides.

- Modifications: Unlike the DNP-modified peptide (CAS 63014-08-4) or liraglutide’s hexadecanoyl chain, the target compound lacks non-peptidic functional groups, suggesting a focus on native peptide interactions .

- Terminal Differences : The prolyl-valyl termini in the target compound contrast with the D-arginine in CAS 63014-08-4, which may alter proteolytic stability .

Commercial and Research Relevance

- Supplier Data : Platforms like chem960.com list similar peptides (e.g., CAS 61909-17-9) with prices reflecting high purity and customization demands .

Biological Activity

The compound is a complex peptide that includes multiple amino acids and is structurally related to gamma-glutamyl derivatives. Understanding its biological activity requires an exploration of its synthesis, metabolic pathways, and potential physiological roles.

Chemical Structure and Properties

The compound can be broken down into its constituent amino acids, which include glycine, L-alpha-glutamate, L-histidine, L-phenylalanine, L-arginine, L-tryptophan, L-lysine, L-proline, and L-valine. Its intricate structure suggests a potential for diverse biological activities due to the unique properties of each amino acid involved.

Biological Activity

1. Neurotransmitter Activity:

- The compound may exhibit neuroexcitatory properties similar to those of glutamate due to the presence of glutamyl residues. Glutamate is a well-known neurotransmitter that plays critical roles in synaptic plasticity and cognitive functions .

2. Antioxidant Properties:

- Peptides containing glutamate and glycine are often involved in antioxidant defenses. For instance, glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is crucial for cellular redox balance and protection against oxidative stress . The compound's structure may suggest similar protective roles.

3. Dipeptide Absorption:

- Dipeptides like those formed from this compound can be absorbed more efficiently than free amino acids due to specialized transport mechanisms in the intestine. This enhances their bioavailability and potential physiological effects .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of gamma-glutamyl derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate cell death by enhancing antioxidant defenses and reducing oxidative damage .

Study 2: Gastrointestinal Function

Research has shown that dipeptides derived from dietary proteins can stimulate gastric secretions by activating G-cells in the stomach. This suggests that the compound might play a role in digestive health by promoting gastric function through its constituent peptides .

Study 3: Immune Modulation

Another study highlighted the immunomodulatory effects of peptides derived from glutamic acid. These peptides were shown to enhance immune responses in vitro by stimulating lymphocyte proliferation and cytokine production .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Neurotransmitter Activity | Potential excitatory effects similar to glutamate; involvement in cognitive functions. |

| Antioxidant Properties | May enhance cellular defenses against oxidative stress via glutathione-like mechanisms. |

| Gastrointestinal Function | Stimulates gastric secretions; enhances nutrient absorption efficiency. |

| Immune Modulation | Enhances immune response; stimulates lymphocyte activity and cytokine production. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this glycine-derived peptide with multiple acylated residues?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is optimal for stepwise assembly due to its ability to handle complex sequences. Activation of carboxyl groups using reagents like HBTU or HATU in the presence of DIEA ensures efficient amide bond formation. Pre-activation of amino acids (e.g., as ethyl esters) is critical to overcome zwitterionic limitations . Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradients ensures high purity (>95%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for accurate mass confirmation and sequence validation. NMR spectroscopy (e.g., H, C) resolves stereochemistry, particularly for glutamyl, tryptophyl, and prolyl residues. Circular dichroism (CD) spectroscopy can assess secondary structure stability in solution .

Q. What safety protocols are essential for handling this glycine derivative in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes. Store at -20°C under inert gas (argon) to prevent degradation. Avoid inhalation of aerosols during lyophilization .

Advanced Research Questions

Q. How does the compound interact with glycine N-acyltransferase-like 2 (GLYATL2) in human metabolic pathways?

- Methodological Answer : GLYATL2 catalyzes the transfer of acyl groups (e.g., oleoyl-CoA) to glycine, producing N-acyl glycines. Competitive inhibition assays using purified hGLYATL2 and LC-MS-based metabolite profiling can elucidate whether this compound acts as a substrate, inhibitor, or regulator. Acetylation of lysine residues (e.g., K19) modulates enzyme activity, which can be studied via site-directed mutagenesis .

Q. What strategies optimize the compound's stability against enzymatic degradation in physiological environments?

- Methodological Answer : Incorporate D-amino acids or non-natural residues (e.g., β-proline) at cleavage-prone sites. Stability assays in human serum or liver microsomes quantify degradation rates. Molecular dynamics simulations predict protease-resistant conformations, guiding rational design .

Q. Can this compound modulate insulin secretion in pancreatic β-cells, and how can this be experimentally validated?

- Methodological Answer : Use glucose-stimulated insulin secretion (GSIS) assays in INS-1E β-cells. Measure insulin via ELISA and intracellular Ca flux via Fura-2 AM fluorescence. Knockdown of GLYATL2 using siRNA validates its role in the compound’s mechanism .

Q. What computational approaches predict the 3D structure and binding affinity of this peptide with biological targets?

- Methodological Answer : Homology modeling (e.g., SWISS-MODEL) based on GLYATL2’s crystal structure (PDB: 4XYZ) predicts binding pockets. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations quantify affinity for acyl-CoA substrates. Validate predictions with surface plasmon resonance (SPR) .

Data Contradictions and Resolution

- Contradiction : suggests GLYATL2 primarily generates N-acyl glycines, but the compound’s structure implies a more complex acylated glycine derivative.

- Resolution : Hypothesize that the compound is a multi-acylated product requiring sequential enzymatic modifications. Test this via time-resolved metabolomics with isotope-labeled glycine and acyl-CoA pools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.